Cyclopenta-2,4-dien-1-yltrimethylplatinum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

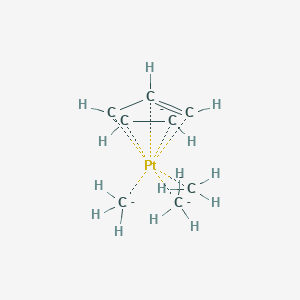

Cyclopenta-2,4-dien-1-yltrimethylplatinum, also known as CpPtMe3, is a platinum-based compound . It has a molecular weight of 305.28 and its IUPAC name is 2,4-cyclopentadien-1-yl (trimethyl)platinum .

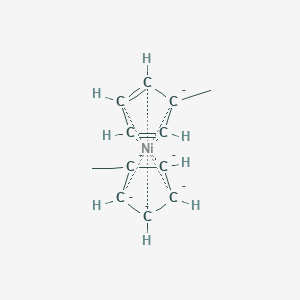

Molecular Structure Analysis

The InChI code for Cyclopenta-2,4-dien-1-yltrimethylplatinum is1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3; . This indicates that the molecule is composed of a cyclopentadienyl ring bonded to a platinum atom, which is also bonded to three methyl groups. Physical And Chemical Properties Analysis

Cyclopenta-2,4-dien-1-yltrimethylplatinum has a molecular weight of 305.27500 . It has a boiling point of 41.5ºC at 760mmHg and a melting point of 104-106ºC . The compound appears as a white to off-white powder .Wissenschaftliche Forschungsanwendungen

Sigmatropic Shifts and Diels-Alder Addition

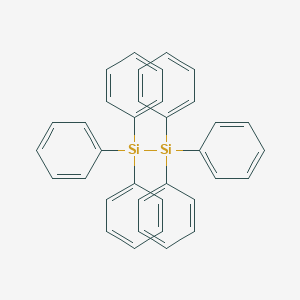

Cyclopenta-2,4-dien-1-yltrimethylplatinum and its derivatives play a significant role in the field of organic chemistry, particularly in understanding the sigmatropic shifts and their implications in Diels-Alder reactions. Research involving cyclopenta-2,4-dien-1-yltrimethylsilane, a compound with structural similarities, has shed light on temperature-dependent dynamic processes in Diels-Alder additions. Computational studies reveal that the sigmatropic migration of trimethylsilyl groups is a dominant factor in these reactions, offering insights into the thermodynamics of such additions and the interconversion between different isomers (Zhang & Liang, 2021).

Development of Anticancer Agents

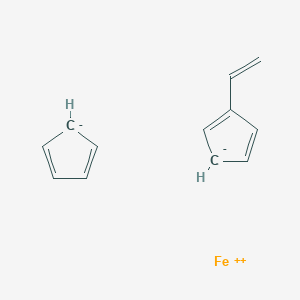

Research into the synthesis of new series of half-sandwich lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic ferrocenyl Schiff base ligands, including cyclopenta-2,4-dien-1-yl derivatives, has opened avenues for developing potential antibacterial and anticancer drugs. These compounds have shown promising biological activity against various bacterial species and breast cancer cell lines, hinting at the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in medicinal chemistry (Deghadi & Mohamed, 2022).

Anharmonic Thermochemistry

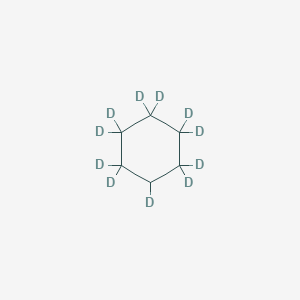

The study of cyclopentadiene derivatives, which are structurally related to cyclopenta-2,4-dien-1-yltrimethylplatinum, contributes to the understanding of their thermochemistry, especially in combustion modeling. Research on these derivatives highlights the importance of high-level ab initio quantum chemistry calculations for predicting thermochemical properties, offering insights into the combustion processes of such compounds (Catoire, Swihart, Gaïl, & Dagaut, 2003).

Cytotoxicity and Anticancer Properties

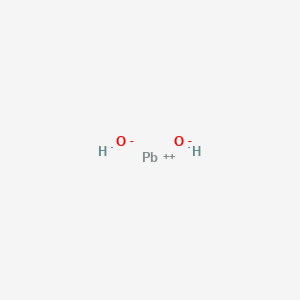

The exploration of (dimethylamino)-functionalised and 7-azaindole-substituted 'titanocene' anticancer agents, including cyclopenta-2,4-dien-1-ylidene derivatives, has provided valuable data on their cytotoxicity against cancer cell lines. Such studies are crucial for understanding the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in developing new anticancer treatments, highlighting their effectiveness compared to traditional platinum-based drugs (Hogan et al., 2008).

Redox-active Ligands

Investigations into redox-active chelating ligands, such as 2,5-diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, demonstrate the versatility of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in creating molecular electrochemical sensors. These studies underline the potential applications of these compounds in developing new materials with specific electronic and photophysical properties (Siemeling et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

carbanide;cyclopenta-1,3-diene;platinum(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGEZAUPWGBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta-2,4-dien-1-yltrimethylplatinum | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.